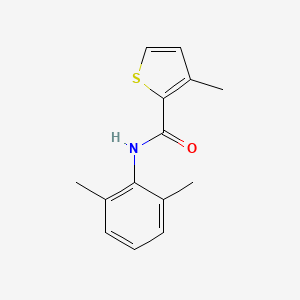
N-(2,6-dimethylphenyl)-3-methylthiophene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,6-dimethylphenyl)-3-methylthiophene-2-carboxamide, also known as DMPT, is a chemical compound that has gained considerable attention in the scientific community due to its potential applications in various fields. It is a synthetic compound that is commonly used as a feed additive in the animal industry to improve animal growth and feed efficiency. However, recent research has revealed that DMPT has several other potential applications, including as an anticancer agent, an antiviral agent, and an anti-inflammatory agent. In
科学的研究の応用
N-(2,6-dimethylphenyl)-3-methylthiophene-2-carboxamide has been extensively studied for its potential applications in various fields. In the animal industry, N-(2,6-dimethylphenyl)-3-methylthiophene-2-carboxamide is used as a feed additive to improve animal growth and feed efficiency. Several studies have shown that N-(2,6-dimethylphenyl)-3-methylthiophene-2-carboxamide can increase the growth rate, body weight, and feed efficiency of various animals, including pigs, chickens, and fish.
N-(2,6-dimethylphenyl)-3-methylthiophene-2-carboxamide has also been studied for its potential anticancer properties. Research has shown that N-(2,6-dimethylphenyl)-3-methylthiophene-2-carboxamide can induce apoptosis (programmed cell death) in cancer cells by activating the caspase-3 pathway. N-(2,6-dimethylphenyl)-3-methylthiophene-2-carboxamide has been found to be effective against various types of cancer cells, including breast cancer, lung cancer, and colon cancer.
In addition, N-(2,6-dimethylphenyl)-3-methylthiophene-2-carboxamide has been studied for its antiviral properties. Research has shown that N-(2,6-dimethylphenyl)-3-methylthiophene-2-carboxamide can inhibit the replication of several viruses, including influenza virus, porcine reproductive and respiratory syndrome virus (PRRSV), and porcine epidemic diarrhea virus (PEDV).
作用機序
The exact mechanism of action of N-(2,6-dimethylphenyl)-3-methylthiophene-2-carboxamide is not fully understood. However, research has suggested that N-(2,6-dimethylphenyl)-3-methylthiophene-2-carboxamide may work by regulating the expression of various genes involved in cell growth, apoptosis, and immune response. N-(2,6-dimethylphenyl)-3-methylthiophene-2-carboxamide has been found to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in energy metabolism and cell growth. N-(2,6-dimethylphenyl)-3-methylthiophene-2-carboxamide has also been found to inhibit the NF-κB pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects
N-(2,6-dimethylphenyl)-3-methylthiophene-2-carboxamide has several biochemical and physiological effects. In animals, N-(2,6-dimethylphenyl)-3-methylthiophene-2-carboxamide has been found to increase the levels of growth hormone and insulin-like growth factor-1 (IGF-1), which are important for growth and development. N-(2,6-dimethylphenyl)-3-methylthiophene-2-carboxamide has also been found to increase the levels of adiponectin, which is involved in energy metabolism and insulin sensitivity.
In cancer cells, N-(2,6-dimethylphenyl)-3-methylthiophene-2-carboxamide has been found to induce apoptosis by activating the caspase-3 pathway. N-(2,6-dimethylphenyl)-3-methylthiophene-2-carboxamide has also been found to inhibit the expression of various genes involved in cell growth and survival.
実験室実験の利点と制限
N-(2,6-dimethylphenyl)-3-methylthiophene-2-carboxamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It is also stable and has a long shelf life. N-(2,6-dimethylphenyl)-3-methylthiophene-2-carboxamide can be easily incorporated into animal feed and administered orally, making it a convenient compound for animal studies.
However, N-(2,6-dimethylphenyl)-3-methylthiophene-2-carboxamide also has some limitations for lab experiments. It is a relatively new compound and its long-term effects on animals and humans are not fully understood. N-(2,6-dimethylphenyl)-3-methylthiophene-2-carboxamide may also have different effects on different animal species and at different doses.
将来の方向性
There are several future directions for research on N-(2,6-dimethylphenyl)-3-methylthiophene-2-carboxamide. One area of research is to further explore its potential anticancer properties and to develop N-(2,6-dimethylphenyl)-3-methylthiophene-2-carboxamide-based anticancer drugs. Another area of research is to investigate its potential as an antiviral agent, particularly for emerging viral diseases such as COVID-19.
In addition, research can be conducted to investigate the long-term effects of N-(2,6-dimethylphenyl)-3-methylthiophene-2-carboxamide on animal and human health. Studies can also be conducted to investigate the optimal dose and administration method of N-(2,6-dimethylphenyl)-3-methylthiophene-2-carboxamide for different animal species.
Conclusion
In conclusion, N-(2,6-dimethylphenyl)-3-methylthiophene-2-carboxamide, or N-(2,6-dimethylphenyl)-3-methylthiophene-2-carboxamide, is a synthetic compound that has several potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. Further research on N-(2,6-dimethylphenyl)-3-methylthiophene-2-carboxamide can lead to the development of new drugs and improve animal and human health.
合成法
N-(2,6-dimethylphenyl)-3-methylthiophene-2-carboxamide is synthesized by reacting 2,6-dimethylphenylamine with 3-methylthiophene-2-carboxylic acid in the presence of a suitable coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in anhydrous conditions and the resulting product is purified by column chromatography to obtain pure N-(2,6-dimethylphenyl)-3-methylthiophene-2-carboxamide.
特性
IUPAC Name |
N-(2,6-dimethylphenyl)-3-methylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NOS/c1-9-5-4-6-10(2)12(9)15-14(16)13-11(3)7-8-17-13/h4-8H,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEATVJIANYWCBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2=C(C=CS2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,6-dimethylphenyl)-3-methylthiophene-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

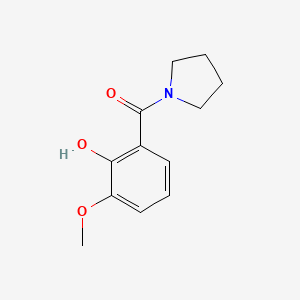

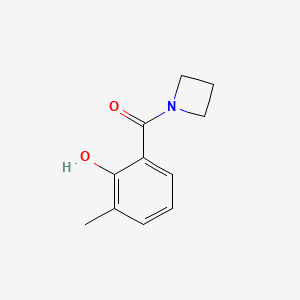


![8-[(4-Methylphenyl)sulfonylmethyl]quinoline](/img/structure/B7472209.png)
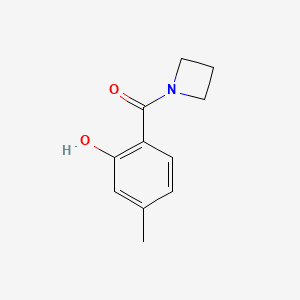

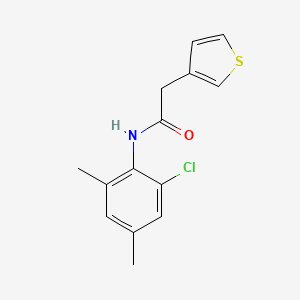
![1-[[4-(Pyrrolidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one](/img/structure/B7472225.png)
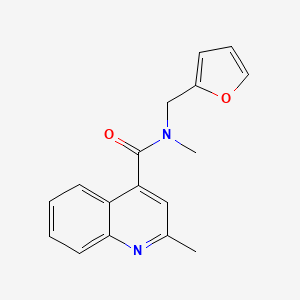
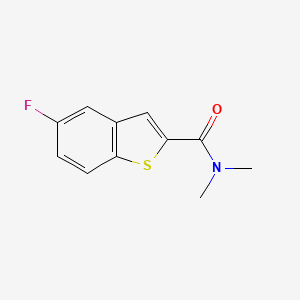
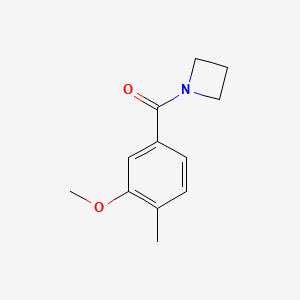
![N-[2-(dimethylamino)-2-oxoethyl]-2,4-dimethylbenzamide](/img/structure/B7472272.png)